1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride
Description
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring
Properties
CAS No. |
2728596-45-8 |
|---|---|
Molecular Formula |
C8H12ClF2N |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step often involves the preparation of a cyclohexane derivative with the desired substitution pattern. This can be achieved through various methods, including Diels-Alder reactions or other cycloaddition reactions.
Introduction of the Fluorine Atoms: The difluorination of the cyclohexane ring can be accomplished using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with a halogenated cyclohexane derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products:
Oxidation Products: Carbonyl compounds such as ketones or aldehydes.
Reduction Products: Saturated cyclohexane derivatives.
Substitution Products: Various substituted amines or amides, depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development, particularly in the field of oncology and neurology.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorine groups can enhance binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-Ethynylcyclohexan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluorocyclohexan-1-amine:
1-Ethynyl-4-fluorocyclohexan-1-amine: Contains only one fluorine atom, leading to variations in its chemical behavior and applications.
Uniqueness: 1-Ethynyl-4,4-difluorocyclohexan-1-amine hydrochloride is unique due to the combination of the ethynyl and difluorinated cyclohexane moieties, which confer distinct chemical properties, including increased stability, reactivity, and potential for specific interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
